molecular formula C7H7NOS B3095551 (6H-Thieno[2,3-b]pyrrol-5-yl)methanol CAS No. 126633-05-4

(6H-Thieno[2,3-b]pyrrol-5-yl)methanol

Cat. No.: B3095551
CAS No.: 126633-05-4
M. Wt: 153.2 g/mol
InChI Key: ONMXXQAIIJYROG-UHFFFAOYSA-N
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Description

“(6H-Thieno[2,3-b]pyrrol-5-yl)methanol” is a chemical compound with the molecular formula C7H7NOS and a molecular weight of 153.20 g/mol . It is a promising building block for photovoltaic applications .


Synthesis Analysis

The synthesis of related compounds involves polymerization and study of optoelectronic properties . The novel monomer, (Z)-2-bromo-4-((5-bromothiophen-2-yl)methylene)-4H-thieno[2,3-b]pyrrol-5(6H)-one was polymerized with two different donors bis(trimethylstannyl) functionalized thienothiophene and bis(alkoxy)-benzodithiophene to form polymers P1 and P2 respectively .


Molecular Structure Analysis

The DFT calculations showed that, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy at -0.08319 and -0.19731 for the monomer and that of P1 was found to be -0.17888, -0.09767 and that of P2 was found at -0.17794 and -0.10263 respectively .


Chemical Reactions Analysis

The reaction involves the use of a stannyl compound and a novel monomer in toluene, which is degasified under an inert atmosphere and heated at 110 °C for 22 hours .


Physical and Chemical Properties Analysis

The compound has a density of 1.456±0.06 g/cm3(Predicted) and a boiling point of 372.6±27.0 °C(Predicted) . The electrochemical energy gap for P2 was at 1.86 eV and optical band gap energy at 1.72 eV .

Scientific Research Applications

  • Chemical Synthesis and Reactions : (6H-Thieno[2,3-b]pyrrol-5-yl)methanol and its derivatives are involved in various chemical reactions, including self-condensation to produce bis(thienopyrrolyl)methanes and condensation with pyrrole to form pyrrole derivatives (Torosyan et al., 2018); (Torosyan et al., 2019).

  • Scaffold for Drug Discovery : Hexahydro-2H-thieno[2,3-c]pyrrole is proposed as a scaffold for constructing compound libraries in drug discovery. This involves synthesizing derivatives based on this bicyclic scaffold, which could be instrumental in the search for new drugs (Yarmolchuk et al., 2011).

  • Polymer Solar Cells Enhancement : In the field of materials science, specifically in polymer solar cells, thieno[3,4-b]-thiophene derivatives have shown significant efficiency enhancement when treated with methanol. This treatment improves various properties, including built-in voltage and charge-transport (Zhou et al., 2013).

  • Spectroscopic Properties : The spectroscopic properties of compounds like 3-amino-substituted-thieno[2,3-b]pyridine derivatives have been studied, revealing insights into their electronic absorption, excitation, and fluorescence properties in various solvents. These studies are crucial for understanding the potential applications of these compounds in optical and electronic devices (Al-Ansari, 2016).

  • Electropolymerization : Research into the electropolymerization of thieno[3,4-c]pyrrole-4,6-dione based monomers, which includes donor-π-conjugated acceptor fluorescent activity systems, sheds light on the redox and optical properties of these monomers and their polymers. Such studies are fundamental in the development of new materials for electronic applications (Çakal et al., 2020).

Mechanism of Action

The synthesized polymers P1 and P2 showed respective absorption peaks at 664 nm and 665 nm respectively, measured through UV–visible Spectroscopy . This suggests that these polymers could be used in optoelectronic or photovoltaic applications.

Future Directions

The solar cell devices based on the new polymers were fabricated and achieved a short circuit current density (J SC) as 8.5, open circuit voltage (V OC) as 0.64, fill factor (FF) as 0.52 and power conversion efficiency (PCE) as 9.06% for P2 . This suggests that the compound and its related polymers have promising potential for future applications in solar energy and other optoelectronic devices.

Properties

IUPAC Name

6H-thieno[2,3-b]pyrrol-5-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-4-6-3-5-1-2-10-7(5)8-6/h1-3,8-9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMXXQAIIJYROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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